![molecular formula C15H17NO5 B1317536 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate CAS No. 51814-19-8](/img/structure/B1317536.png)
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Overview
Description
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is an organic compound with the molecular formula C15H17NO5. It is known for its role as an intermediate in organic synthesis and its utility in various chemical reactions. This compound is characterized by its pyrrolidine ring structure, which is substituted with benzyl, ethyl, and oxo groups, making it a versatile building block in synthetic chemistry .
Preparation Methods
The synthesis of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate typically involves a two-step process:
Esterification: The reaction of 4-oxopyrrolidine-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester.
Protection: The resulting ester is then reacted with benzyl chloroformate under acidic conditions to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s reactivity.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemical research, 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate serves as an intermediate for synthesizing more complex molecules. Its structure allows it to participate in various reactions, including oxidation, reduction, and substitution reactions. These properties make it valuable for developing new compounds in organic synthesis.
Biology
The compound has been investigated for its biological activity , particularly its interactions with biomolecules. Preliminary studies suggest that it may exhibit enzyme inhibition by binding to active sites or modulating receptor functions. This interaction could lead to altered metabolic processes in target cells.
Medicine
In medicinal chemistry, there is growing interest in the compound's potential therapeutic properties . Research indicates that it may possess anticancer activity, with derivatives showing significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values ranging from 25 to 440 nM in inhibiting cancer cell growth, indicating selectivity for cancer cells over normal cells.
Biological Activity | IC50 Values (nM) | Potential Application |
---|---|---|
Anticancer Activity | 25 - 440 | Oncology |
Enzyme Inhibition | Not specified | Metabolic modulation |
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products in various sectors, including pharmaceuticals and cosmetics.
Anticancer Activity Study
A study conducted on the anticancer effects of derivatives of this compound revealed promising results. The derivatives were tested against several cancer cell lines, showing significant inhibition of cell proliferation. The selectivity observed suggests potential for development into targeted cancer therapies.
Enzyme Inhibition Research
Research focusing on enzyme inhibition demonstrated that the compound could effectively inhibit enzymes involved in critical biochemical pathways. This action can lead to altered metabolic processes in target cells, reinforcing its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate can be compared with similar compounds such as:
1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate: Differing by the substitution of an ethyl group with a methyl group, which affects its reactivity and applications.
1-Benzyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in synthetic applications .
Biological Activity
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS Number: 51814-19-8) is an organic compound notable for its complex pyrrolidine structure. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities and applications as a synthetic intermediate.
Chemical Structure and Properties
The molecular formula of this compound is C15H17NO5. Its structure features a pyrrolidine ring with benzyl and ethyl substituents, along with two carboxylate groups. This configuration is significant for its interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C15H17NO5 |
Molecular Weight | 289.30 g/mol |
CAS Number | 51814-19-8 |
IUPAC Name | 1-benzyl 3-ethyl 4-oxo-1,3-pyrrolidinedicarboxylate |
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound can fit into active sites of enzymes, potentially inhibiting or modifying their activity. This mechanism is crucial in understanding its role in various biochemical pathways.
Antimicrobial Properties
Research has indicated that compounds similar to 1-Benzyl 3-ethyl 4-oxopyrrolidine derivatives exhibit antimicrobial activity. For instance, studies have shown that modifications in the structure can enhance the efficacy against certain bacterial strains. This suggests that the compound may have potential as an antibacterial agent.
Enzyme Inhibition
The compound has been explored for its ability to inhibit various enzymes, which can be pivotal in drug development. For example, it may interact with enzymes involved in metabolic pathways or signaling cascades, leading to altered cellular responses. The exact targets and pathways remain an area of active investigation.
Synthesis and Evaluation
A study conducted at the University of Groningen synthesized various derivatives of pyrrolidine compounds, including this compound. The synthesized compounds were evaluated for their biological activities using various assay methods. Notably, some derivatives showed promising results in enzyme inhibition assays, indicating potential therapeutic applications .
Pharmacological Applications
In pharmacological studies, compounds related to this class have been assessed for their effects on cancer cell lines. Preliminary findings suggest that certain modifications can enhance cytotoxicity against specific cancer types, pointing towards a possible role in cancer therapy .
Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-2-20-14(18)12-8-16(9-13(12)17)15(19)21-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNZCPLVDNHRIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567416 | |
Record name | 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51814-19-8 | |
Record name | 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.